molecular formula C20H16BrFO5 B2614713 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858754-80-0

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2614713
CAS No.: 858754-80-0
M. Wt: 435.245
InChI Key: FNQKSHKKVBLPLF-UHFFFAOYSA-N
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Description

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-bromo-2-fluorobenzyl group and a propanoic acid moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the 4-Bromo-2-Fluorobenzyl Group: The chromen-2-one intermediate is then subjected to an alkylation reaction with 4-bromo-2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the resulting intermediate with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The bromine atom in the 4-bromo-2-fluorobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{7-[(4-chloro-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
  • 3-{7-[(4-bromo-2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Uniqueness

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to the specific combination of the 4-bromo-2-fluorobenzyl group and the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[7-[(4-bromo-2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFO5/c1-11-15-5-4-14(26-10-12-2-3-13(21)8-17(12)22)9-18(15)27-20(25)16(11)6-7-19(23)24/h2-5,8-9H,6-7,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKSHKKVBLPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Br)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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